molecular formula C8H5ClN2O B1407674 1H-Indazole-5-carbonyl chloride CAS No. 1307381-63-0

1H-Indazole-5-carbonyl chloride

Cat. No.: B1407674
CAS No.: 1307381-63-0
M. Wt: 180.59 g/mol
InChI Key: FWAGXQJPKKLZRQ-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonyl chloride is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The carbonyl chloride functional group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of amides and esters.

Mechanism of Action

Target of Action

1H-Indazole-5-carbonyl chloride is a complex compound with potential therapeutic applicationsIndazole derivatives have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the activation of the Sphingosine-1 phosphate receptor-1 (S1P1) maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of chemical and biological properties . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation, leading to the death of cancer cells .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

The synthesis of 1H-Indazole-5-carbonyl chloride typically involves the chlorination of 1H-Indazole-5-carboxylic acid. One common method is the reaction of 1H-Indazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Reaction:

1H-Indazole-5-carboxylic acid+SOCl21H-Indazole-5-carbonyl chloride+SO2+HCl\text{1H-Indazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1H-Indazole-5-carboxylic acid+SOCl2​→1H-Indazole-5-carbonyl chloride+SO2​+HCl

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Indazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, making it suitable for the synthesis of amides and esters. For example, reacting with an amine results in the formation of an amide.

Reaction:

1H-Indazole-5-carbonyl chloride+RNH21H-Indazole-5-carboxamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{1H-Indazole-5-carboxamide} + \text{HCl} 1H-Indazole-5-carbonyl chloride+RNH2​→1H-Indazole-5-carboxamide+HCl

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-Indazole-5-carboxylic acid and hydrochloric acid.

Reaction:

1H-Indazole-5-carbonyl chloride+H2O1H-Indazole-5-carboxylic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{1H-Indazole-5-carboxylic acid} + \text{HCl} 1H-Indazole-5-carbonyl chloride+H2​O→1H-Indazole-5-carboxylic acid+HCl

    Reduction: Reduction of this compound can lead to the formation of 1H-Indazole-5-methanol.

Reaction:

1H-Indazole-5-carbonyl chloride+LiAlH41H-Indazole-5-methanol+LiCl+AlCl3\text{this compound} + \text{LiAlH}_4 \rightarrow \text{1H-Indazole-5-methanol} + \text{LiCl} + \text{AlCl}_3 1H-Indazole-5-carbonyl chloride+LiAlH4​→1H-Indazole-5-methanol+LiCl+AlCl3​

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indazole-5-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

  • Anticancer Activity : Research indicates that indazole derivatives can interact with key cellular targets such as CHK1 and CHK2 kinases, which are crucial for cell cycle regulation and DNA repair. For instance, a study demonstrated that specific indazole derivatives exhibited potent anti-renal cancer activity through molecular docking studies, showcasing their potential as therapeutic agents against malignancies .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens. A study highlighted the anticandidal activity of indazole derivatives synthesized from this compound, showing effective inhibition against Candida albicans and resistant strains of Candida glabrata at low concentrations .

Organic Synthesis Applications

In organic synthesis, this compound is utilized as a building block for the formation of more complex molecules. Its reactivity allows for:

  • Formation of Amides and Esters : The carbonyl chloride group facilitates acylation reactions, enabling the synthesis of amides and esters that are essential in drug development and material science.
  • Synthesis of Novel Compounds : Researchers have leveraged this compound to create new indazole derivatives with enhanced biological properties. For example, modifications to the indazole structure have led to compounds with improved anticandidal activity .

Material Science Applications

The unique properties of this compound extend into material science:

  • Development of Polymers : This compound is explored in the synthesis of novel polymers with specific functionalities. Its reactive nature allows for the incorporation into polymer matrices, potentially enhancing material properties such as mechanical strength and thermal stability.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure PositionKey Applications
1H-Indazole-3-carbonyl chloride3-positionSimilar reactivity; used in pharmaceutical synthesis
1H-Indazole-5-carboxylic acidPrecursorLacks carbonyl chloride; less reactive
1H-Indazole-5-methanolReduced formHydroxyl group instead of carbonyl chloride

This table illustrates how the position of functional groups influences the reactivity and application potential of indazole derivatives.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study utilized molecular docking to evaluate new indazole derivatives against renal cancer targets, revealing promising binding affinities and potential therapeutic benefits .
  • Antimicrobial Development : Research on synthesizing new indazole derivatives demonstrated significant activity against fungal strains, paving the way for new treatments for candidiasis .
  • Polymer Science Innovations : Investigations into using indazole derivatives in polymer formulations have shown enhanced properties suitable for advanced material applications.

Comparison with Similar Compounds

1H-Indazole-5-carbonyl chloride can be compared with other similar compounds, such as:

    1H-Indazole-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position instead of the 5-position.

    1H-Indazole-5-carboxylic acid: The precursor to this compound, lacking the reactive carbonyl chloride group.

    1H-Indazole-5-methanol: A reduced form of this compound, with a hydroxyl group instead of the carbonyl chloride group.

The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in organic synthesis.

Biological Activity

1H-Indazole-5-carbonyl chloride is a member of the indazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of amides and esters. Its carbonyl chloride functional group contributes to its reactivity, making it a key player in various biochemical pathways and therapeutic applications.

This compound has the chemical formula C_9H_6ClN_2O and a molecular weight of 196.61 g/mol. The presence of the carbonyl chloride group makes it highly reactive towards nucleophiles, facilitating its use in synthesizing various biologically active compounds.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. Key targets include:

  • CHK1 and CHK2 Kinases : These kinases are involved in cell cycle regulation and DNA repair mechanisms.
  • Sphingosine-1 Phosphate Receptor-1 (S1P1) : This receptor plays a crucial role in maintaining endothelial barrier integrity.

The compound's interaction with these targets can lead to significant alterations in cellular processes, including apoptosis and inflammation modulation.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit potent anticancer properties. For instance, studies have shown that indazole derivatives can inhibit renal cancer cell lines through molecular docking studies, targeting specific proteins associated with cancer progression .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells, which is indicative of its potential to modulate inflammatory responses .

Antiviral and Antimicrobial Properties

Indazole derivatives have been reported to possess antiviral and antimicrobial activities. They have shown efficacy against various pathogens, suggesting their potential use in treating infectious diseases .

Case Studies

  • Renal Cancer Study : A study utilized molecular docking to evaluate the effectiveness of indazole derivatives against renal cancer. The results indicated significant binding affinities to critical targets involved in cancer cell proliferation .
  • Anti-inflammatory Research : In another study, the ability of indazole compounds to reduce nitric oxide production was assessed, revealing their potential as anti-inflammatory agents .
  • Toxicological Evaluation : A subacute toxicity study on related compounds highlighted the importance of understanding the safety profiles of indazole derivatives, indicating potential adverse effects at certain dosages .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anticancer Inhibits renal cancer cell proliferation; effective against cancer targets
Anti-inflammatory Reduces nitric oxide production; modulates inflammatory responses
Antiviral Exhibits activity against various viral pathogens
Antimicrobial Effective against multiple bacterial strains

Properties

IUPAC Name

1H-indazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGXQJPKKLZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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